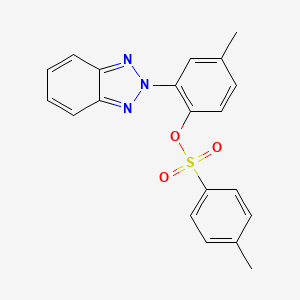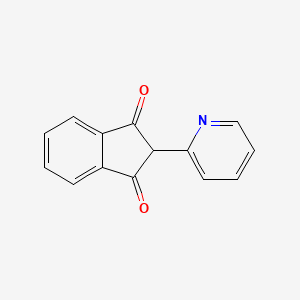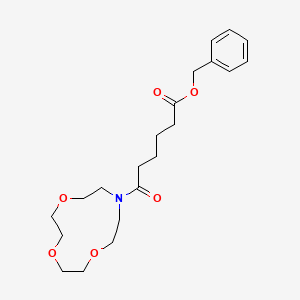
Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate is a complex organic compound with the molecular formula C21H31NO6 It is characterized by the presence of a benzyl group, a hexanoate chain, and a 1,4,7-trioxa-10-azacyclododecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate typically involves multiple steps, starting with the preparation of the 1,4,7-trioxa-10-azacyclododecane ring. This ring can be synthesized through a series of cyclization reactions involving appropriate precursors. The hexanoate chain is then introduced through esterification reactions, and the final step involves the attachment of the benzyl group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Scientific Research Applications
Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(1,4,7-Trioxa-10-azacyclododec-10-yl)ethanol: Shares the 1,4,7-trioxa-10-azacyclododecane ring but differs in the attached functional groups.
Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododecan-10-yl)hexanoate: A closely related compound with slight variations in the molecular structure.
Uniqueness
Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
312943-15-0 |
|---|---|
Molecular Formula |
C21H31NO6 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate |
InChI |
InChI=1S/C21H31NO6/c23-20(22-10-12-25-14-16-27-17-15-26-13-11-22)8-4-5-9-21(24)28-18-19-6-2-1-3-7-19/h1-3,6-7H,4-5,8-18H2 |
InChI Key |
BKCVNOSBCSFEGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCN1C(=O)CCCCC(=O)OCC2=CC=CC=C2 |
solubility |
56.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


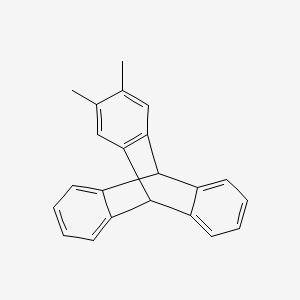


![3-(4-methylphenoxy)-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl benzoate](/img/structure/B11708490.png)
![3-[(E)-(hydroxyimino)methyl]-1-{2-oxo-2-[(phenylcarbamoyl)amino]ethyl}pyridinium](/img/structure/B11708495.png)

![3-(3-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B11708516.png)
![N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine](/img/structure/B11708517.png)
![Ethyl 2-((1-(4-(tert-butyl)benzamido)-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11708524.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3-chlorobenzamide](/img/structure/B11708526.png)
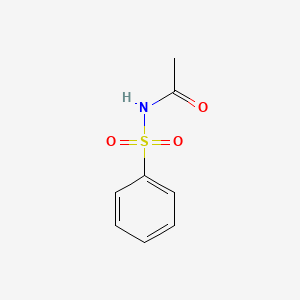
![2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11708539.png)
